

Spectroscopic Profile of 2-Ethylhexyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: *2-Ethylhexyl propionate*

Cat. No.: *B107753*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Ethylhexyl propionate** (C₁₁H₂₂O₂), a widely used ester in various industrial applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for compound identification, quality control, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **2-Ethylhexyl propionate**, both ¹H and ¹³C NMR provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Ethylhexyl propionate** exhibits characteristic chemical shifts and splitting patterns for the ethyl and 2-ethylhexyl moieties.

Table 1: ¹H NMR Spectroscopic Data for **2-Ethylhexyl Propionate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.00	d	2H	-O-CH ₂ -CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃
~2.29	q	2H	-O ₂ C-CH ₂ -CH ₃
~1.55	m	1H	-O-CH ₂ -CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃
~1.2-1.4	m	8H	-CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃
~1.13	t	3H	-O ₂ C-CH ₂ -CH ₃
~0.8-0.9	m	6H	-CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃

Note: Predicted values based on typical ester chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethylhexyl Propionate**

Chemical Shift (ppm)	Assignment
~174	C=O (Ester carbonyl)
~67	-O-CH ₂ -
~39	-CH-
~30	-CH ₂ - (butyl chain)
~29	-CH ₂ - (butyl chain)
~27	-CH ₂ - (propionate)
~24	-CH ₂ - (ethyl group on hexyl)
~23	-CH ₂ - (butyl chain)
~14	-CH ₃ (terminal methyl of hexyl)
~11	-CH ₃ (ethyl group on hexyl)
~9	-CH ₃ (propionate)

Note: Predicted values. Actual chemical shifts can be influenced by the solvent and instrument parameters.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

- Sample Preparation: A small amount of **2-Ethylhexyl propionate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For ¹³C NMR, a proton-decoupled sequence is used to simplify the

spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Ethylhexyl propionate** is characterized by strong absorptions corresponding to the ester functional group.

Table 3: IR Spectroscopic Data for **2-Ethylhexyl Propionate**

Wavenumber (cm^{-1})	Intensity	Assignment
~2960-2860	Strong	C-H stretching (alkane)
~1735	Strong	C=O stretching (ester carbonyl)
~1460	Medium	C-H bending (alkane)
~1380	Medium	C-H bending (alkane)
~1180	Strong	C-O stretching (ester)

Experimental Protocol for IR Spectroscopy

The IR spectrum of liquid **2-Ethylhexyl propionate** can be readily obtained using the following method:

- **Sample Preparation:** As a neat liquid, a single drop of **2-Ethylhexyl propionate** is placed between two salt plates (typically sodium chloride, NaCl, or potassium bromide, KBr). The plates are then gently pressed together to form a thin liquid film.
- **Data Acquisition:** The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **2-Ethylhexyl Propionate**

m/z	Relative Intensity	Possible Fragment
186	Low	$[\text{M}]^+$ (Molecular ion)
113	Moderate	$[\text{CH}_3\text{CH}_2\text{C}(\text{O})\text{OCH}_2\text{CH}(\text{CH}_2\text{CH}_3)]^+$
85	High	$[\text{CH}(\text{CH}_2\text{CH}_3)(\text{CH}_2)_3\text{CH}_3]^+$
57	Very High	$[\text{C}_4\text{H}_9]^+$ (butyl fragment)
29	High	$[\text{CH}_3\text{CH}_2]^+$ (ethyl fragment)

Note: The fragmentation pattern is a prediction and may vary based on the ionization method and energy.

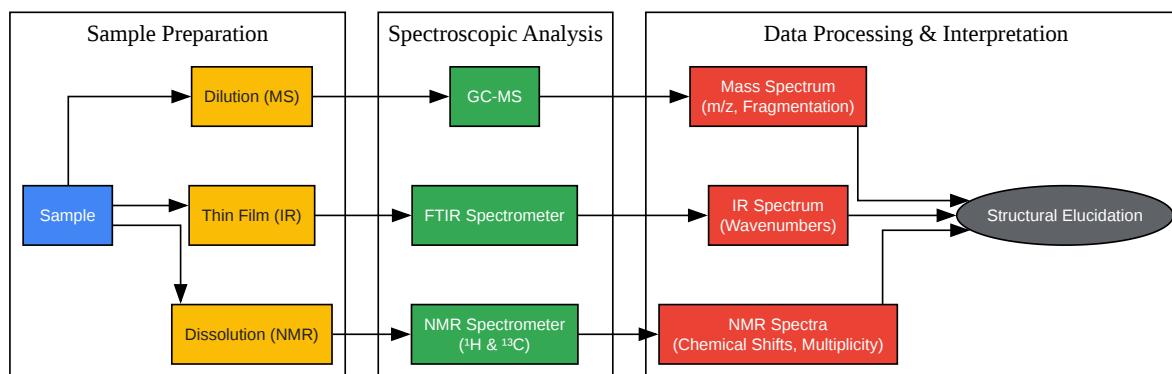
Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **2-Ethylhexyl propionate**.

- Sample Introduction: A diluted solution of **2-Ethylhexyl propionate** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and separated from other components on a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.
- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethylhexyl propionate**.



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Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylhexyl Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107753#spectroscopic-data-for-2-ethylhexyl-propionate-nmr-ir-ms>

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